Lopinavir was first approved by the U.S. Food and Drug Administration in 2000 as part of the combination therapy known as Kaletra, which includes Ritonavir. It belongs to the class of protease inhibitors, which are critical in managing HIV by preventing viral replication. The sulfate derivative is synthesized to improve solubility and bioavailability, making it more effective in clinical applications.
The synthesis of Lopinavir O-Sulfate involves several key steps:
Lopinavir O-Sulfate retains the core structure of Lopinavir while incorporating a sulfate moiety. The molecular formula can be represented as C₃₃H₄₃N₃O₉S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The sulfate group enhances its solubility profile, which is crucial for its pharmacological activity.
Lopinavir O-Sulfate can undergo various chemical reactions typical for sulfated compounds:
Lopinavir O-Sulfate functions primarily as an inhibitor of HIV protease:
Differential Scanning Calorimetry (DSC) studies indicate that Lopinavir O-Sulfate exhibits distinct thermal properties compared to pure Lopinavir, suggesting changes in crystallinity and stability due to sulfation .
Lopinavir O-Sulfate is primarily used in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: